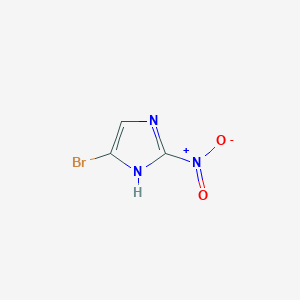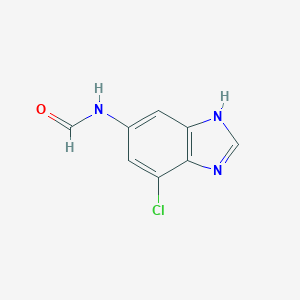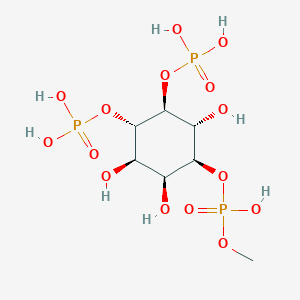
Ácido tiofeno-2-borónico
Descripción general
Descripción
Thiophene-2-boronic acid is an organic compound composed of a thiophene ring and a boronic acid group. It is a versatile reagent used in both organic and inorganic synthesis. It has a wide range of applications in the field of medicinal chemistry, particularly for the synthesis of biologically active compounds. Thiophene-2-boronic acid is also used in various scientific research applications, including in vivo and in vitro studies.
Aplicaciones Científicas De Investigación
Acoplamientos cruzados catalizados por paladio Suzuki-Miyaura
El ácido tiofeno-2-borónico se utiliza como reactivo en acoplamientos cruzados Suzuki-Miyaura catalizados por paladio . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada para sintetizar compuestos biarílicos, una clase importante de compuestos en química orgánica .
Reacciones de nitración catalizadas por cobre
Otra aplicación del ácido tiofeno-2-borónico es en reacciones de nitración catalizadas por cobre . Las reacciones de nitración son procesos fundamentales en la síntesis orgánica, y la versión catalizada por cobre permite una nitración más eficiente y selectiva .
Policondensación de transferencia de catalizador de crecimiento en cadena
El ácido tiofeno-2-borónico también se utiliza en policondensación de transferencia de catalizador de crecimiento en cadena de copolímeros alternantes conjugados . Este proceso se utiliza en la síntesis de polímeros conjugados, que tienen aplicaciones en la electrónica orgánica .
Reacción promovida por perclorato férrico de fulereno
En el campo de la ciencia de los materiales, el ácido tiofeno-2-borónico se utiliza en reacciones de fulereno promovidas por perclorato férrico para dar ésteres borónicos de fulerenilo . Los fulerenos son materiales a base de carbono con propiedades únicas, y esta reacción permite la síntesis de nuevos derivados de fulereno .
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido tiofeno-2-borónico, se utilizan cada vez más en diversas áreas de investigación, incluidas diversas aplicaciones de detección . Las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en estas aplicaciones
Safety and Hazards
While specific safety and hazards information for Thiophene-2-boronic acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Direcciones Futuras
Boronic acids, including Thiophene-2-boronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .
Mecanismo De Acción
Target of Action
Thiophene-2-boronic acid is primarily used as a reagent in various chemical reactions . One of its primary targets is the enzyme Beta-lactamase in Escherichia coli (strain K12) . This enzyme is involved in antibiotic resistance, and the interaction of thiophene-2-boronic acid with this enzyme could potentially have implications in the development of new antibiotics.
Mode of Action
Thiophene-2-boronic acid is known to participate in Palladium-catalyzed Suzuki-Miyaura cross-couplings . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which thiophene-2-boronic acid participates, is a crucial part of many biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental to the structure of many organic compounds . The products of these reactions can be involved in a variety of biochemical pathways, depending on the specific reactants used.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . .
Result of Action
The primary result of the action of thiophene-2-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants used in the reaction. The ability to form these bonds makes thiophene-2-boronic acid a valuable tool in organic synthesis.
Action Environment
The action of thiophene-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction requires the presence of a palladium catalyst . The reaction also needs to be carried out under specific conditions, including a suitable temperature and pH . Additionally, the presence of other substances, such as bases or ligands, can also affect the reaction .
Análisis Bioquímico
Biochemical Properties
The key interaction of boronic acids, including Thiophene-2-boronic acid, with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The interaction of boronic acids with proteins and their manipulation and cell labeling has been a growing area of research .
Cellular Effects
They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Molecular Mechanism
Boronic acids, including Thiophene-2-boronic acid, display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids . They can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .
Temporal Effects in Laboratory Settings
Boronic acids have been used in various sensing applications, both in homogeneous assays and heterogeneous detection .
Metabolic Pathways
Boronic acids have been used in various areas of research, including the interference in signaling pathways and enzyme inhibition .
Propiedades
IUPAC Name |
thiophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHTUPFQTUBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CS1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370059 | |
| Record name | Thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6165-68-0 | |
| Record name | 2-Thienylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)


![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)